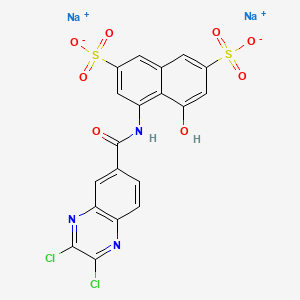
Disodium 4-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-5-hydroxynaphthalene-2,7-disulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 4-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-5-hydroxynaphthalene-2,7-disulphonate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its distinctive characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-5-hydroxynaphthalene-2,7-disulphonate involves multiple steps, including the introduction of the quinoxaline moiety and the sulphonation of the naphthalene ring. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters to ensure consistency and quality.
化学反応の分析
Types of Reactions
Disodium 4-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-5-hydroxynaphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoxaline derivatives, while reduction may yield naphthalene derivatives.
科学的研究の応用
Disodium 4-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-5-hydroxynaphthalene-2,7-disulphonate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
Disodium 4-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-5-hydroxynaphthalene-2,7-disulphonate can be compared with other similar compounds, such as:
Disodium 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate: This compound shares a similar quinoxaline moiety but differs in its overall structure and properties.
Disodium 4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate: Another related compound with distinct structural features and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical and physical properties.
特性
| 67905-53-7 | |
分子式 |
C19H9Cl2N3Na2O8S2 |
分子量 |
588.3 g/mol |
IUPAC名 |
disodium;4-[(2,3-dichloroquinoxaline-6-carbonyl)amino]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C19H11Cl2N3O8S2.2Na/c20-17-18(21)23-13-5-8(1-2-12(13)22-17)19(26)24-14-6-10(33(27,28)29)3-9-4-11(34(30,31)32)7-15(25)16(9)14;;/h1-7,25H,(H,24,26)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
InChIキー |
FXZLQOBYWBJERC-UHFFFAOYSA-L |
正規SMILES |
C1=CC2=C(C=C1C(=O)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C=C4O)S(=O)(=O)[O-])N=C(C(=N2)Cl)Cl.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



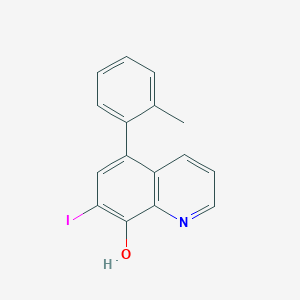
![4-(Propylsulfanyl)-2h-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12894081.png)


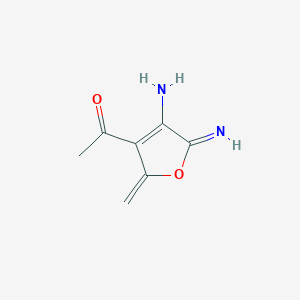
![{1-[N-(Benzenesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B12894105.png)
![Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole](/img/structure/B12894111.png)

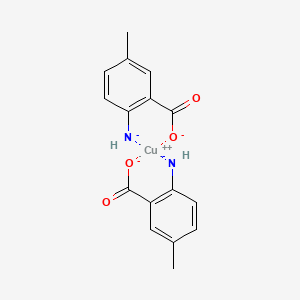
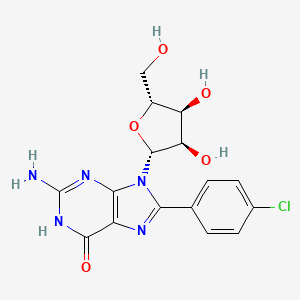
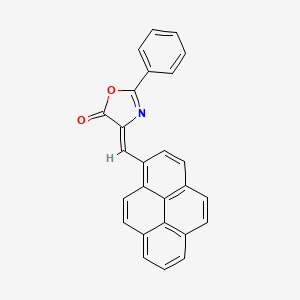
![Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione](/img/structure/B12894141.png)
